(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid
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Overview
Description
R-119251 is a metabolite of prasugrel, a thienopyridine antiplatelet agent. This compound is a mixture of diastereoisomers and is known for its role in the metabolic pathway of prasugrel. It is characterized by its molecular formula C21H25FN2O5S2 and a molecular weight of 468.562 .
Preparation Methods
The preparation of R-119251 involves synthetic routes that include the formation of the thienopyridine core followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
R-119251 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
R-119251 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of prasugrel.
Biology: It is used in biological studies to understand the pharmacokinetics and pharmacodynamics of prasugrel.
Medicine: It is used in medical research to develop new antiplatelet therapies and to study the efficacy and safety of prasugrel.
Industry: It is used in the pharmaceutical industry for the quality control and validation of prasugrel formulations
Mechanism of Action
R-119251 exerts its effects by interacting with specific molecular targets and pathways involved in platelet aggregation. The compound inhibits the P2Y12 receptor on the platelet surface, preventing the activation of the GPIIb/IIIa complex, which is essential for platelet aggregation. This mechanism helps in reducing the risk of thrombotic events in patients with cardiovascular diseases .
Comparison with Similar Compounds
R-119251 can be compared with other similar compounds such as:
Clopidogrel Metabolite: Another thienopyridine antiplatelet agent with a similar mechanism of action but different metabolic pathways.
Ticlopidine Metabolite: A thienopyridine compound with similar antiplatelet effects but different pharmacokinetic properties.
Cangrelor: A non-thienopyridine antiplatelet agent with a different chemical structure but similar therapeutic effects. The uniqueness of R-119251 lies in its specific metabolic pathway and its role as a prasugrel metabolite, which distinguishes it from other antiplatelet agents
Properties
IUPAC Name |
(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S2/c22-15-4-2-1-3-14(15)19(20(27)12-5-6-12)24-8-7-17(13(10-24)9-18(25)26)31-30-11-16(23)21(28)29/h1-4,9,12,16-17,19H,5-8,10-11,23H2,(H,25,26)(H,28,29)/b13-9-/t16-,17?,19?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPOCARAOGXMMH-DGVXAMKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)SSCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)SSC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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